molecular formula C7H13NO2S B7905441 (Isopentylsulfonyl)methyl cyanide

(Isopentylsulfonyl)methyl cyanide

Cat. No.: B7905441
M. Wt: 175.25 g/mol
InChI Key: JZISTIKYRCTLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Isopentylsulfonyl)methyl cyanide is an organic compound that features a sulfonyl group attached to an isopentyl chain and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Isopentylsulfonyl)methyl cyanide can be synthesized through several methods. One common approach involves the reaction of isopentylsulfonyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction can be represented as follows:

Isopentylsulfonyl chloride+Sodium cyanide(Isopentylsulfonyl)methyl cyanide+Sodium chloride\text{Isopentylsulfonyl chloride} + \text{Sodium cyanide} \rightarrow \text{this compound} + \text{Sodium chloride} Isopentylsulfonyl chloride+Sodium cyanide→(Isopentylsulfonyl)methyl cyanide+Sodium chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Isopentylsulfonyl)methyl cyanide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions to form a variety of functionalized compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the cyanide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Functionalized compounds such as amides, esters, or thioethers.

Scientific Research Applications

Chemistry

(Isopentylsulfonyl)methyl cyanide is used as a building block in organic synthesis

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable compound for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and adhesives.

Mechanism of Action

The mechanism by which (isopentylsulfonyl)methyl cyanide exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the cyanide group acts as a nucleophile, attacking electrophilic centers in other molecules. The sulfonyl group can stabilize intermediates and transition states, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

  • (Isopropylsulfonyl)methyl cyanide
  • (Isobutylsulfonyl)methyl cyanide
  • (Isopentylsulfonyl)ethyl cyanide

Uniqueness

(Isopentylsulfonyl)methyl cyanide is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of handling, making it a preferred choice in certain synthetic applications.

Properties

IUPAC Name

2-(3-methylbutylsulfonyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(2)3-5-11(9,10)6-4-8/h7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZISTIKYRCTLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCS(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.